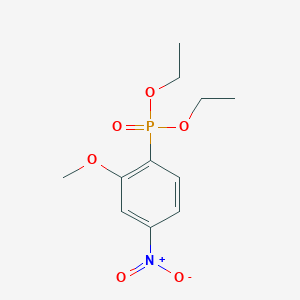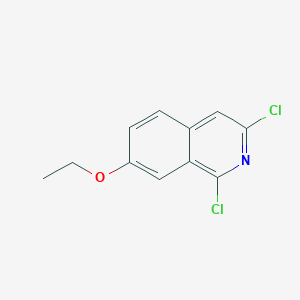
N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD17962597 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD17962597 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the preparation method of MFCD17962597 is designed to be simple and efficient, suitable for industrial applications. The process involves the crystallization of the compound in its methanesulfonate form, which provides good solubility and stability . This method is advantageous for producing the compound in bulk quantities while maintaining its quality.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD17962597 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD17962597 typically use common reagents such as acids, bases, and solvents like ethanol or water. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD17962597 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: MFCD17962597 is used in the production of various industrial chemicals and materials due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of MFCD17962597 involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to MFCD17962597 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and often exhibit comparable chemical properties.
Uniqueness
What sets MFCD17962597 apart from its similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable in applications where these characteristics are crucial .
Conclusion
MFCD17962597 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and the ability to undergo a wide range of chemical reactions make it a subject of ongoing research and interest.
Eigenschaften
Molekularformel |
C13H9ClN4 |
|---|---|
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
N-(2-chloropyrimidin-4-yl)quinolin-5-amine |
InChI |
InChI=1S/C13H9ClN4/c14-13-16-8-6-12(18-13)17-11-5-1-4-10-9(11)3-2-7-15-10/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
QLQYJAZUTJBLGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)









